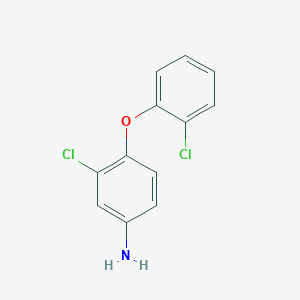

3-Chloro-4-(2-chlorophenoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-(2-chlorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO/c13-9-3-1-2-4-11(9)16-12-6-5-8(15)7-10(12)14/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYADBYCIGQCOFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80328971 | |

| Record name | 3-chloro-4-(2-chlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80328971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56966-54-2 | |

| Record name | 3-chloro-4-(2-chlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80328971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-4-(2-chlorophenoxy)aniline chemical structure

An In-depth Technical Guide to 3-Chloro-4-(2-chlorophenoxy)aniline

Executive Summary

This technical guide provides a comprehensive overview of this compound, a diaryl ether aniline derivative of significant interest to researchers in medicinal chemistry and materials science. As a key structural motif, this compound serves as a valuable intermediate in the synthesis of complex organic molecules, including potential kinase inhibitors and other biologically active agents. This document details the molecule's identity, physicochemical properties, robust synthetic and purification protocols, and state-of-the-art analytical characterization techniques. Furthermore, it explores its applications in drug development and outlines critical safety and handling procedures. The methodologies described herein are presented with a focus on causality and reproducibility, ensuring that researchers can confidently apply this information in a laboratory setting.

Chapter 1: Molecular Identity and Physicochemical Properties

Nomenclature and Identifiers

The precise identification of a chemical entity is foundational for all research, regulatory, and procurement activities. While specific experimental data for this compound is sparse in public literature, its identity can be established through systematic nomenclature and its relationship to well-documented isomers. The properties are often comparable to its widely studied isomer, 3-Chloro-4-(4-chlorophenoxy)aniline (CAS No. 24900-79-6).

| Identifier Type | Value / Data | Source |

| IUPAC Name | This compound | Systematic |

| Molecular Formula | C₁₂H₉Cl₂NO | [1] |

| Molecular Weight | 254.11 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C(=C1)OC2=C(C=C(C=C2)N)Cl)Cl | Inferred |

| InChI Key | Inferred from structure; Isomer: OQOCWFFSZSSEDS-UHFFFAOYSA-N | [1] |

| CAS Number | Not explicitly assigned in major databases; Isomer is 24900-79-6 | [1] |

Chemical Structure

The molecule consists of an aniline ring substituted with a chlorine atom at position 3. The defining feature is the diaryl ether linkage at position 4, connecting the aniline ring to a 2-chlorophenoxy group. This specific substitution pattern dictates the molecule's three-dimensional shape, reactivity, and potential as a pharmacophore.

Caption: 2D structure of this compound.

Physicochemical Data

| Property | Value (for 4-chloro isomer) | Source |

| Appearance | Pale-yellow or orange solid | [2] |

| Melting Point | 73-77 °C | |

| Boiling Point | Data not available | |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., EtOH, EtOAc, Chloroform) | Inferred |

Chapter 2: Synthesis and Purification

The construction of the diaryl ether linkage is the central challenge in synthesizing this molecule. A robust and logical two-step approach involves a nucleophilic aromatic substitution (SNAr) reaction, such as an Ullmann condensation, followed by the reduction of a nitro group to the target aniline.

Synthetic Workflow Diagram

This workflow illustrates a reliable pathway from commercially available starting materials to the final, purified product.

Caption: A two-step synthetic workflow for the target compound.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for analogous diaryl ethers and is designed for high yield and purity.[2][3]

Step 1: Synthesis of 2-Chloro-1-(2-chlorophenoxy)-4-nitrobenzene

-

Rationale: This step forms the key diaryl ether bond. A polar aprotic solvent like DMF is chosen to solvate the potassium carbonate base, enhancing the nucleophilicity of the resulting phenoxide. The fluorine atom on the nitrobenzene ring is an excellent leaving group for SNAr reactions.

-

Materials:

-

2-Chlorophenol (1.0 eq)

-

3-Chloro-4-fluoronitrobenzene (1.0 eq)

-

Potassium Carbonate (K₂CO₃, 1.5 eq), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add 2-chlorophenol and anhydrous DMF.

-

Stir the solution and add potassium carbonate in one portion.

-

Add 3-chloro-4-fluoronitrobenzene to the suspension.

-

Heat the reaction mixture to 80-100 °C and monitor by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 4-8 hours).

-

Cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude nitro-intermediate.

-

Step 2: Reduction to this compound

-

Rationale: The reduction of the nitro group to an amine is a classic transformation. The use of iron powder in the presence of an acidic catalyst (like ammonium chloride or acetic acid) in an ethanol/water solvent system is an economical, effective, and scalable method.[2][4]

-

Materials:

-

Crude 2-Chloro-1-(2-chlorophenoxy)-4-nitrobenzene (1.0 eq)

-

Iron powder (Fe, ~5 eq)

-

Ammonium Chloride (NH₄Cl, ~1.5 eq) or Acetic Acid (catalytic)

-

Ethanol (EtOH) and Water

-

-

Procedure:

-

Combine the crude intermediate, ethanol, and water (e.g., 4:1 v/v) in a round-bottom flask.

-

Add iron powder and ammonium chloride.

-

Heat the suspension to reflux (approx. 80 °C) and stir vigorously. The reaction is often exothermic.

-

Monitor by TLC until the nitro-intermediate is fully consumed (typically 1-3 hours).

-

Cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts, washing the pad with ethanol.

-

Concentrate the filtrate to remove most of the ethanol.

-

Add water and ethyl acetate. Basify the aqueous layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid.

-

Separate the layers and extract the aqueous phase with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude aniline product.

-

Purification Protocol: Flash Chromatography

-

Rationale: Flash column chromatography is the standard method for purifying organic compounds of this nature, effectively separating the desired product from residual starting materials and byproducts based on polarity.

-

Procedure:

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Load the sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The less polar impurities will elute first.

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield the final product as a solid.

-

Chapter 3: Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, non-negotiable step in research. A combination of chromatographic and spectroscopic methods provides a self-validating system of analysis.

Analytical Workflow Diagram

Caption: Integrated workflow for purity and identity verification.

Chromatographic Method: HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of synthetic compounds.[5] A reverse-phase method is recommended.

-

Rationale: A C18 column provides a nonpolar stationary phase that effectively separates moderately polar compounds like anilines. A gradient elution using acetonitrile and water allows for the efficient separation of the main compound from both more polar and less polar impurities. UV detection at 254 nm is suitable as the aromatic rings are strong chromophores.[5]

| Parameter | Recommended Starting Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: Water (with 0.1% TFA or Formic Acid); B: Acetonitrile |

| Gradient | Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temp. | 30 °C |

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the precise connectivity of the atoms.

-

¹H NMR: Expect complex aromatic signals between ~6.5 and 7.5 ppm. The aniline -NH₂ protons will appear as a broad singlet, typically between 3.5 and 4.5 ppm, which is exchangeable with D₂O. The specific splitting patterns (doublets, triplets, doublet of doublets) of the seven aromatic protons will definitively confirm the substitution pattern.

-

¹³C NMR: Expect 12 distinct signals for the 12 aromatic carbons, with chemical shifts influenced by the attached substituents (Cl, O, NH₂).

-

-

Mass Spectrometry (MS): MS confirms the molecular weight of the compound.

-

Rationale: For this compound, high-resolution mass spectrometry (HRMS) should yield a molecular ion peak [M+H]⁺ at m/z 254.0134.[2] A key diagnostic feature is the isotopic pattern caused by the two chlorine atoms (³⁵Cl and ³⁷Cl). This will result in a characteristic cluster of peaks: an [M]⁺ peak, an [M+2]⁺ peak (approx. 65% the intensity of M), and an [M+4]⁺ peak (approx. 10% the intensity of M), providing unambiguous evidence for the presence of two chlorine atoms.

-

Chapter 4: Applications in Research and Drug Development

This compound is not typically an end-product but rather a highly valuable building block or intermediate. Its structure is present in numerous complex molecules investigated for therapeutic purposes.

-

Scaffold for Kinase Inhibitors: Many small-molecule kinase inhibitors, such as Lapatinib, utilize a substituted aniline core.[6] This compound provides a pre-formed diaryl ether scaffold that can be further functionalized at the amine group to build molecules that target the ATP-binding site of kinases involved in cancer cell signaling.[6]

-

Precursor for Agrochemicals and Pharmaceuticals: The related isomer, 3-chloro-4-(4-chlorophenoxy)aniline, is a known intermediate in the synthesis of the anthelmintic drug Rafoxanide.[2] This highlights the utility of the chloro-phenoxy-aniline scaffold in developing agents against parasitic diseases.

-

Materials Science: Substituted anilines are also used in the synthesis of dyes and specialized polymers, where the specific substituents can tune the material's color, thermal stability, and mechanical properties.[7]

Chapter 5: Safety, Handling, and Toxicology

While a specific safety data sheet for the 2-chloro isomer is not available, the GHS hazard classifications for the 4-chloro isomer provide an essential and reliable guide to its likely hazards.[1][8] All substituted anilines should be handled with care.

Hazard Identification

The compound is expected to be hazardous based on data from close structural analogs.[1]

| Hazard Class | GHS Classification | Statement |

| Acute Oral Toxicity | Warning, H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | Warning, H315 | Causes skin irritation |

| Eye Damage/Irritation | Warning, H319 | Causes serious eye irritation |

| STOT Single Exposure | Warning, H335 | May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear nitrile or other chemically resistant gloves.

-

Skin and Body Protection: Wear a standard laboratory coat. Ensure no skin is exposed.

-

Respiratory Protection: For weighing or handling large quantities, a NIOSH-approved N95 (or better) particulate respirator is recommended.

-

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material and contaminated packaging in accordance with all local, state, and federal regulations. Contact a licensed professional waste disposal service.[8]

References

-

PubChem. (n.d.). 3-Chloro-4-(4-chlorophenoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Moléculas (Basel, Switzerland), 28(10), 4059. Retrieved from [Link]

-

Acta Crystallographica Section E. (n.d.). 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline. Retrieved from [Link]

- Google Patents. (n.d.). CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.

-

Chemsrc. (n.d.). MSDS of 3-CHLORO-4-(4-CHLOROPHENOXY)ANILINE. Retrieved from [Link]

-

Carl ROTH. (2025). Safety Data Sheet: 3-Chloroaniline. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 3-CHLORO-4-(4-CHLOROPHENOXY)ANILINE. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

-

ResearchGate. (2025). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Retrieved from [Link]

- Google Patents. (n.d.). US4288386A - Ullmann reaction for the synthesis of diaryl ethers.

Sources

- 1. 3-Chloro-4-(4-chlorophenoxy)aniline | C12H9Cl2NO | CID 90644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. 3-CHLORO-4-(3-CHLOROPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline - Google Patents [patents.google.com]

- 7. Buy 3-Chloro-4-(4-chlorophenoxy)aniline | 24900-79-6 [smolecule.com]

- 8. capotchem.cn [capotchem.cn]

An In-Depth Technical Guide to 3-Chloro-4-(2-chlorophenoxy)aniline (CAS Number: 56966-54-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-4-(2-chlorophenoxy)aniline, a halogenated diaryl ether amine of interest in synthetic and medicinal chemistry. Due to the limited specific data publicly available for this particular isomer, this document synthesizes known information with established chemical principles to offer a robust resource for researchers. Insights are drawn from the chemistry of analogous compounds to provide a predictive and practical framework for its synthesis, handling, and potential applications.

Core Chemical Identity and Properties

This compound is a distinct organic molecule characterized by an aniline ring substituted with a chlorine atom and a 2-chlorophenoxy group. This substitution pattern differentiates it from its more commonly documented isomer, 3-chloro-4-(4-chlorophenoxy)aniline. The positioning of the chlorine on the phenoxy ring is critical, as it influences the molecule's steric and electronic properties, which in turn dictate its reactivity and potential biological activity.

Physicochemical Data

A summary of the core physicochemical properties for this compound is presented below. It is important to note that experimental data for properties such as melting point and boiling point are not widely published; values for closely related isomers are provided for context where available.

| Property | Value | Source |

| CAS Number | 56966-54-2 | BLD Pharm[1] |

| Molecular Formula | C₁₂H₉Cl₂NO | BLD Pharm[1] |

| Molecular Weight | 254.11 g/mol | BLD Pharm[1] |

| IUPAC Name | This compound | N/A |

| SMILES | Nc1ccc(Oc2ccccc2Cl)c(Cl)c1 | BLD Pharm[1] |

| Melting Point | 73-77 °C (for 4-chloro isomer) | Sigma-Aldrich[2] |

Strategic Synthesis Pathway

The synthesis of this compound is not explicitly detailed in readily available literature. However, a logical and efficient synthetic route can be devised based on well-established organometallic and reduction methodologies. The most plausible pathway involves a two-step process:

-

Formation of the Diaryl Ether Linkage: An Ullmann condensation reaction to couple a substituted chloronitrobenzene with a chlorophenol.

-

Reduction of the Nitro Group: Conversion of the nitro intermediate to the final aniline product.

This approach offers high yields and is adaptable for various substituted diaryl ethers.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

The following protocol is a representative method derived from the synthesis of the analogous 3-chloro-4-(4-chlorophenoxy)aniline and general principles of Ullmann condensations and nitro reductions[3][4][5].

Step 1: Synthesis of 1-Chloro-2-(2-chlorophenoxy)-4-nitrobenzene (Intermediate)

-

Rationale: The Ullmann condensation is a classic and robust method for the formation of diaryl ether bonds, particularly when one of the aromatic rings is activated by an electron-withdrawing group, such as the nitro group in 3,4-dichloronitrobenzene[3][6]. The use of a copper catalyst is essential for this coupling reaction.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chlorophenol, potassium carbonate (as a base), and a high-boiling polar solvent such as N,N-dimethylformamide (DMF).

-

Add a catalytic amount of copper(I) oxide or copper powder.

-

Slowly add 3,4-dichloronitrobenzene to the mixture.

-

Heat the reaction mixture to a temperature typically between 120-160 °C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into a large volume of water to precipitate the product.

-

Filter the crude product, wash with water to remove inorganic salts, and dry.

-

Purify the crude intermediate by recrystallization from a suitable solvent like ethanol.

-

Step 2: Synthesis of this compound (Final Product)

-

Rationale: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. While catalytic hydrogenation is a common method, reduction with metallic iron in an acidic medium is often preferred in laboratory settings due to its cost-effectiveness, safety, and tolerance of other functional groups, including aryl chlorides[4][5].

-

Procedure:

-

In a round-bottom flask, suspend the intermediate, 1-chloro-2-(2-chlorophenoxy)-4-nitrobenzene, in a mixture of ethanol and water.

-

Add iron powder and a catalytic amount of acetic acid.

-

Heat the mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize the acid with a base such as sodium hydroxide solution until the pH is approximately 7-8.

-

Filter the hot solution through a pad of celite to remove the iron salts.

-

Extract the filtrate with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the final product by column chromatography on silica gel or by recrystallization to obtain this compound.

-

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using a combination of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by showing the characteristic chemical shifts and coupling patterns of the aromatic protons and carbons.

-

Mass Spectrometry (MS): Will verify the molecular weight of the compound (254.11 g/mol ) and provide information about its fragmentation pattern.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretches of the primary amine (typically in the range of 3300-3500 cm⁻¹) and C-O-C stretch of the diaryl ether.

-

High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final compound.

Safety and Handling

While a comprehensive Material Safety Data Sheet (MSDS) for this compound is not widely available, GHS hazard statements from suppliers provide essential safety information[1]. By analogy with other chloroanilines, appropriate precautions must be taken[7][8][9].

GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Recommended Handling Practices

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. If handling the compound as a powder, use a dust mask or work in a well-ventilated fume hood.

-

Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Potential Applications and Future Directions

Diaryl ether and chloroaniline moieties are prevalent in a wide range of biologically active molecules and functional materials. While specific applications for this compound are not extensively documented, its structure suggests potential utility as a key intermediate in several areas:

-

Pharmaceuticals: As a building block for the synthesis of more complex molecules with potential therapeutic activities. The related 3-chloro-4-(4-chlorophenoxy)aniline is a known intermediate in the synthesis of the anthelmintic drug Rafoxanide.

-

Agrochemicals: The chloroaniline and diaryl ether structures are found in various herbicides and pesticides.

-

Material Science: Could serve as a monomer or precursor for specialty polymers or dyes.

Further research into the reactivity and biological screening of this compound and its derivatives is warranted to fully explore its potential in drug discovery and materials science.

References

-

Guidechem. 2-(4-CHLOROPHENOXY)ANILINE 2770-11-8 wiki.

-

PubChem. 3-Chloro-4-(4-chlorophenoxy)aniline.

-

PubChem. 4-Chloroaniline.

-

BLD Pharm. This compound | 56966-54-2.

-

Sigma-Aldrich. 3-Chloro-4-(4-chlorophenoxy)aniline 97%.

-

Wikipedia. Reduction of nitro compounds.

-

Carl ROTH. Safety Data Sheet: 3-Chloroaniline.

-

Organic Chemistry Portal. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers.

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction.

-

SciELO México. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components.

-

Canadian Science Publishing. Synthesis of highly hindered diphenyl ethers.

-

MDPI. Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2.

-

ChemicalBook. MSDS of 3-CHLORO-4-(4-CHLOROPHENOXY)ANILINE.

-

ACS Publications. Intramolecular Ullmann condensation reaction: an effective approach to macrocyclic diaryl ethers.

-

Google Patents. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.

-

ACS Electrochemistry. Nitro Substrates in Reductive Electrosynthesis: A Review.

-

Fisher Scientific. SAFETY DATA SHEET - m-Chloroaniline.

-

Wikipedia. Ullmann condensation.

-

SpringerLink. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide.

-

MDPI. Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions.

-

National Center for Biotechnology Information. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers.

-

Organic Chemistry Data. Nitro Reduction - Common Conditions.

-

YouTube. A : Diphenyl ether is prepared by Williamson synthesis . R :This reaction generally proceed by S....

-

MDPI. Design and Synthesis of Biphenyl and Biphenyl Ether Inhibitors of Sulfatases.

-

YouTube. Aromatic Electrophilic Substitution on Biphenyl: Basic concept. reaction mechanism and examples..

-

Google Patents. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.

Sources

- 1. 56966-54-2|this compound|BLD Pharm [bldpharm.com]

- 2. 56966-58-6|3-Chloro-4-(2,4-dichlorophenoxy)aniline|BLD Pharm [bldpharm.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 7. carlroth.com [carlroth.com]

- 8. capotchem.cn [capotchem.cn]

- 9. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 3-Chloro-4-(2-chlorophenoxy)aniline: Synthesis, Characterization, and Applications

Preamble: Navigating Isomeric Scarcity

This guide provides an in-depth technical examination of 3-Chloro-4-(2-chlorophenoxy)aniline (CAS No: 56966-54-2)[1]. As a diaryl ether aniline, this molecule belongs to a class of compounds with significant relevance in medicinal chemistry and materials science. It is critical for the reader to understand that while this specific ortho-chloro isomer is the focus, the publicly available, peer-reviewed data for it is exceptionally scarce.

In contrast, its structural isomer, 3-Chloro-4-(4-chlorophenoxy)aniline (CAS No: 24900-79-6), is extensively documented as a key intermediate in the synthesis of the anthelmintic drug Rafoxanide[2]. To uphold the principles of scientific integrity and provide a truly useful guide, we will leverage the robust data available for the 4-chloro isomer as a validated surrogate to discuss and exemplify the core principles of synthesis, reaction mechanisms, analytical characterization, and potential applications. This comparative approach allows us to build a predictive and practical framework for researchers working with the titular, less-documented compound. All data and protocols pertaining to the 4-chloro isomer will be explicitly identified as such.

Chemical Identity and Physicochemical Properties

The foundational step in any research endeavor is a thorough understanding of the molecule's identity and physical characteristics. The substitution pattern of the chlorine atoms on the phenoxy ring significantly influences properties such as melting point, solubility, and crystal packing, although the molecular weight remains identical.

| Identifier & Property | This compound | 3-Chloro-4-(4-chlorophenoxy)aniline (Reference Isomer) |

| IUPAC Name | This compound | 3-chloro-4-(4-chlorophenoxy)aniline[3] |

| CAS Number | 56966-54-2[1] | 24900-79-6 |

| Molecular Formula | C₁₂H₉Cl₂NO[1] | C₁₂H₉Cl₂NO[3] |

| Molecular Weight | 254.11 g/mol [1] | 254.11 g/mol [3] |

| Canonical SMILES | C1=CC=C(C(=C1)Cl)OC2=C(C=C(C=C2)N)Cl | C1=CC(=CC=C1OC2=C(C=C(C=C2)N)Cl)Cl[3] |

| InChI Key | Not readily available | OQOCWFFSZSSEDS-UHFFFAOYSA-N |

| Appearance | Data not available | Orange to pale-yellow solid[2] |

| Melting Point (mp) | Data not available | 73-77 °C |

| Purity (Typical) | 97% (Commercially available)[1] | 97% (Commercially available) |

Synthesis and Mechanistic Considerations

The construction of diaryl ether linkages is a cornerstone of modern organic synthesis. The most robust and scalable approach for this class of compounds is a two-step sequence involving an Ullmann condensation followed by a nitro group reduction. This strategy circumvents the problematic N-alkylation that would occur if one were to start with the aniline directly[4].

Proposed Retrosynthetic Pathway

The synthesis logically begins by disconnecting the aniline C-N bond, revealing a nitro-aromatic precursor. This precursor is then disconnected at the diaryl ether C-O bond, leading to commercially available starting materials.

-

Methodology:

-

To a reaction vessel, add 2-chlorophenol (1.7 equivalents) and potassium hydroxide (KOH, 2.1 equivalents).

-

Heat the mixture to 70-80 °C with vigorous stirring until a homogenous solution of the potassium phenoxide is formed.

-

Add fine copper powder (catalyst, ~0.008 equivalents) followed by 3,4-dichloronitrobenzene (1.0 equivalent).

-

Increase the temperature to 110-120 °C and maintain stirring for 2.5 hours. Monitor reaction completion by TLC or HPLC.

-

Cool the mixture to room temperature and add 0.8 M NaOH solution. Stir for 20 minutes to induce precipitation.

-

Filter the resulting solid and wash thoroughly with water until the filtrate is neutral.

-

Purify the crude product by flash chromatography (e.g., silica gel, 10% EtOAc/hexanes) to yield the pure diaryl ether intermediate.

-

Step 2: Synthesis of this compound via Nitro Group Reduction

-

Principle: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation. While various methods exist (e.g., catalytic hydrogenation), reduction with zero-valent metal, such as iron powder in a mildly acidic medium, is cost-effective, highly efficient, and avoids the need for high-pressure equipment.[5][6] The acetic acid serves to activate the iron surface and acts as a proton source.

-

Methodology:

-

Prepare a suspension of iron powder (3.5 equivalents) in a 3:1 mixture of Ethanol:Water.

-

Add the nitro-intermediate from Step 1 (1.0 equivalent) and glacial acetic acid (3.9 equivalents).

-

Heat the mixture to reflux (approx. 80-85 °C) for 2 hours. The reaction progress can be monitored by observing the disappearance of the yellow nitro compound.

-

Cool the reaction to room temperature and adjust the pH to ~7 with 1 M NaOH solution.

-

Filter the mixture through celite to remove iron salts.

-

Extract the aqueous filtrate with an organic solvent (e.g., chloroform or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash chromatography (e.g., silica gel, 20-50% EtOAc/hexanes gradient) to afford the final product.[2]

-

Analytical Characterization and Quality Control

Confirming the structure and purity of the final compound is a non-negotiable step in chemical research. A multi-technique approach ensures unambiguous identification.

Spectroscopic and Chromatographic Methods

The following data, reported for the 4-chloro isomer, serves as an excellent reference for what to expect during the characterization of the 2-chloro isomer.[2] The primary difference will be in the aromatic region of the NMR spectra due to altered spin-spin coupling patterns.

| Analytical Technique | Expected Observations for this compound (Predicted) | Reference Data for 3-Chloro-4-(4-chlorophenoxy)aniline [2] |

| ¹H NMR | Complex multiplets in the aromatic region (6.5-7.5 ppm) due to ortho, meta, and para couplings across both rings. A broad singlet for the -NH₂ protons (~3.7 ppm). | δ 7.23 (d, 2H), 6.89 (d, 1H), 6.81 (d, 3H), 6.78 (d, 1H), 6.57 (dd, 1H), 3.69 (br s, 2H). |

| ¹³C NMR | 12 distinct signals for the aromatic carbons, with chemical shifts influenced by the chloro, amino, and ether substituents. | δ 157.18, 144.49, 143.16, 129.59, 127.51, 127.21, 123.54, 117.51, 116.72, 114.73. |

| IR Spectroscopy | N-H stretching bands (primary amine) around 3300-3400 cm⁻¹. C-O-C ether stretching around 1200-1250 cm⁻¹. C-Cl stretching around 700-800 cm⁻¹. | 3400, 3310-3290, 3180 cm⁻¹ (N-H); 1460 cm⁻¹ (C=C aromatic). |

| Mass Spec. (HRMS-ESI) | A molecular ion [M+H]⁺ peak with a characteristic isotopic pattern for two chlorine atoms. | Calculated for C₁₂H₁₀Cl₂NO [M+H]⁺: 254.0134; Found: 254.0135. |

| HPLC (Purity) | A single major peak under reverse-phase conditions (e.g., C18 column with Acetonitrile/Water mobile phase).[7] | Purity typically >95% after chromatography. |

Protocol: Purity Determination by HPLC

This protocol provides a robust starting point for developing a validated purity analysis method.[7]

-

System Preparation:

-

Column: C18, 4.6 x 250 mm, 5 µm particle size.

-

Mobile Phase A: Water (HPLC Grade).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Detection: UV at 254 nm.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

-

Sample Preparation:

-

Accurately prepare a stock solution of the synthesized compound in acetonitrile at 1 mg/mL.

-

Dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the initial mobile phase composition.

-

-

Chromatographic Run:

-

Equilibrate the column with the initial mobile phase conditions (e.g., 30% Acetonitrile).

-

Inject 10 µL of the sample.

-

Run a linear gradient from 30% to 90% Acetonitrile over 20 minutes.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

-

Safety, Handling, and Toxicology

Substituted chloroanilines require careful handling due to their potential toxicity. The GHS hazard data for the 4-chloro isomer provides the best available guidance for handling the 2-chloro isomer.[3][8] A substance-specific risk assessment is mandatory before any experimental work.

| Hazard Class | GHS Statement | Precautionary Measures |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

-

Engineering Controls: Work in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.[1]

Applications and Research Outlook

The true value of a molecule lies in its potential applications. By examining the utility of its close analog, we can forecast promising research avenues for this compound.

Established Role as a Pharmaceutical Intermediate

The 4-chloro isomer is a registered and crucial building block for Rafoxanide , a salicylanilide anthelmintic agent used in veterinary medicine to treat parasitic fluke infections.[2] More recently, Rafoxanide itself has been investigated as a potent anti-cancer agent, showing efficacy in models of multiple myeloma, lymphoma, and gastric cancer by modulating pathways like PI3K/Akt/mTOR.[2] This establishes the 3-chloro-4-phenoxyaniline core as a privileged scaffold for developing bioactive agents.

Future Research Directions

-

Medicinal Chemistry: The this compound scaffold is an attractive starting point for new drug discovery campaigns. The change in chlorine position from para to ortho will alter the molecule's three-dimensional conformation and electronic distribution. This could lead to novel structure-activity relationships (SAR) when targeting enzymes like kinases or protein-protein interactions. Its potential as an antimalarial agent, a property noted for the 4-chloro isomer, is also a viable area for exploration.[9]

-

Materials Science: Aniline derivatives are common monomers for the synthesis of polyaniline-based conducting polymers.[10] The specific substitution pattern of this molecule could be used to fine-tune the electronic properties, solubility, and processability of novel polymers for applications in sensors, anti-corrosion coatings, or organic electronics.

-

Agrochemicals: The structural similarity to known herbicides and pesticides suggests that derivatives of this compound could be screened for potential use in crop protection.[6]

References

-

PubChem. (n.d.). 3-Chloro-4-(4-chlorophenoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.

-

Fraj, J., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. National Institutes of Health. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

GSRS. (n.d.). 3-CHLORO-4-(4-CHLOROPHENOXY)ANILINE. Retrieved from [Link]

-

Organic Chemistry Portal. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Retrieved from [Link]

-

ResearchGate. (n.d.). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Retrieved from [Link]

-

Material Safety Data Sheet. (n.d.). MSDS of 3-CHLORO-4-(4-CHLOROPHENOXY)ANILINE. Retrieved from [Link]

-

ACS Publications. (2009). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry. Retrieved from [Link]

-

SciELO México. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). p-Chloroaniline. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN110590517A - Preparation method of 3, 4-dihydroxy-2' -chloroacetophenone.

-

Carl ROTH. (2025). Safety Data Sheet: 3-Chloroaniline. Retrieved from [Link]

-

National Institutes of Health. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) IR spectrum of poly(2-chloroaniline). (b) IR spectrum of.... Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). Aniline | Medical Management Guidelines. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

-

ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR of 8c (E)-3-chloro-4-fluoro-N-(2-morpholinobenzylidene)aniline.... Retrieved from [Link]

-

GovInfo. (1978). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Chloro-4-(4-chlorophenoxy)aniline | C12H9Cl2NO | CID 90644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-CHLORO-4-(3-CHLOROPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. capotchem.cn [capotchem.cn]

- 9. Buy 3-Chloro-4-(4-chlorophenoxy)aniline | 24900-79-6 [smolecule.com]

- 10. researchgate.net [researchgate.net]

Physical and chemical properties of 3-Chloro-4-(2-chlorophenoxy)aniline

An In-depth Technical Guide to 3-Chloro-4-(2-chlorophenoxy)aniline

Preamble: Navigating Data Scarcity

This compound is a complex diaryl ether amine with significant potential as a scaffold in medicinal chemistry and materials science. However, publicly accessible, peer-reviewed data specifically characterizing this ortho-chloro isomer is limited. This guide has been constructed by synthesizing established chemical principles with data from closely related analogues, most notably the para-chloro isomer, 3-chloro-4-(4-chlorophenoxy)aniline (CAS No. 24900-79-6). All extrapolated data is clearly identified to ensure scientific transparency, providing researchers with a robust foundational understanding while highlighting areas for novel characterization.

Molecular Identity and Structural Elucidation

This compound belongs to the class of halogenated diaryl ether amines. Its structure, featuring two chlorinated phenyl rings linked by an ether oxygen and bearing an amine functional group, imparts a unique combination of steric and electronic properties that are critical to its reactivity and potential biological activity.

Caption: Chemical structure of this compound.

Table 1: Core Compound Identifiers

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₂H₉Cl₂NO | [1][2][3][4] |

| Molecular Weight | 254.11 g/mol | [1][2][3] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)OC2=CC=CC=C2Cl)N | N/A |

| InChI Key | FHPGFXJDECIXRE-UHFFFAOYSA-N | N/A |

| InChI | InChI=1S/C12H9Cl2NO/c13-8-2-1-3-9(14)12(8)16-11-5-4-7(15)6-10(11)13/h1-6H,15H2 | N/A |

Physicochemical Properties: A Predictive Overview

Table 2: Summary of Physicochemical Properties

| Property | Predicted/Observed Value | Rationale & Field Insights |

|---|---|---|

| Appearance | White to off-white or tan crystalline solid | Based on typical appearance of analogous aromatic amines. |

| Melting Point | Data not available. (Reference: 73-77 °C for the 4-chloro isomer) | The ortho-chloro substitution may disrupt crystal packing compared to the more symmetric para isomer, potentially leading to a lower melting point. Empirical determination is required. |

| Boiling Point | > 300 °C (Predicted) | High molecular weight and polarity suggest a high boiling point. Likely to decompose upon distillation at atmospheric pressure. |

| Solubility | Soluble in methanol, ethanol, acetone, DMSO, and chlorinated solvents. Sparingly soluble in hot water. | The aniline and ether groups can participate in hydrogen bonding with protic solvents, while the overall lipophilic character from the aromatic rings and chlorine atoms ensures solubility in a range of organic solvents[5]. |

Synthesis and Mechanistic Considerations

The most logical and field-proven approach to synthesizing this compound is a two-step sequence. This pathway is predicated on forming the robust diaryl ether linkage via a nucleophilic aromatic substitution (specifically, a Williamson-type ether synthesis), followed by the reduction of a nitro group to the target aniline. This strategy offers high regioselectivity and typically provides good to excellent yields.

Synthetic Workflow

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Adapted from Analogous Syntheses[1][8])

Step 1: Synthesis of 3-Chloro-4-(2-chlorophenoxy)nitrobenzene

-

Rationale: This step constructs the core diaryl ether structure. 3,4-Dichloronitrobenzene is used as the electrophile. The nitro group is strongly electron-withdrawing, activating the C4 position for nucleophilic attack by the 2-chlorophenoxide ion.

-

Procedure: a. To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chlorophenol (1.0 eq.) and a polar aprotic solvent such as dimethylformamide (DMF). b. Add a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), to deprotonate the phenol, forming the nucleophilic phenoxide in situ. c. Add 3,4-dichloronitrobenzene (1.05 eq.). d. Heat the reaction mixture to 80–120 °C and stir for 4-8 hours, monitoring progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product. f. Filter the solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.

Step 2: Reduction to this compound

-

Rationale: The nitro group of the intermediate is selectively reduced to an amine. Reduction with metallic iron in an acidic medium is a classic, cost-effective, and high-yielding method for this transformation on an industrial scale.

-

Procedure: a. To a round-bottom flask, add the intermediate from Step 1 (1.0 eq.), iron powder (3.0-5.0 eq.), and a solvent system such as ethanol/water (e.g., 3:1 v/v)[6]. b. Add a catalytic amount of acetic acid or ammonium chloride to activate the iron surface. c. Heat the suspension to reflux and stir vigorously for 2-4 hours. Monitor the disappearance of the starting material by TLC. d. After cooling, filter the reaction mixture through a pad of Celite to remove the iron salts. e. Concentrate the filtrate under reduced pressure to remove the ethanol. f. Neutralize the remaining aqueous solution with sodium bicarbonate and extract the product with an organic solvent like ethyl acetate. g. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude aniline[6][7]. Further purification can be achieved by column chromatography on silica gel.

Chemical Reactivity Profile

The reactivity is dominated by the interplay between the electron-donating amino group and the electron-withdrawing chloro- and phenoxy substituents.

Caption: Key reactivity pathways for the title compound.

-

Amino Group Reactions: As a primary aromatic amine, the -NH₂ group is a key reactive center. It readily undergoes acylation with acid chlorides or anhydrides to form stable amides. It can also be converted into a diazonium salt upon treatment with nitrous acid (generated from NaNO₂ and a strong acid), which is a versatile intermediate for introducing a wide variety of functional groups (e.g., -OH, -CN, -X via Sandmeyer reaction).

-

Electrophilic Aromatic Substitution: The amino group is a powerful activating, ortho, para-directing group. The positions ortho to the amine (C2 and C6) are therefore highly activated towards electrophiles. Reactions such as halogenation or nitration are expected to occur primarily at these sites. The steric hindrance from the adjacent phenoxy group may favor substitution at the C6 position.

Spectroscopic Characterization (Predicted)

No published spectra for this compound were identified. The following are expert predictions based on the molecular structure, which are essential for guiding the characterization of newly synthesized material.

-

¹H NMR: The spectrum in CDCl₃ is expected to show a complex aromatic region between ~6.5 and 7.5 ppm, with distinct signals for the seven aromatic protons. A broad singlet, typically integrating to two protons, for the N-H₂ bond would be expected between 3.5 and 4.5 ppm; this signal is exchangeable with D₂O.

-

¹³C NMR: The spectrum should display 12 distinct signals for the 12 unique carbon atoms in the molecule, as there is no plane of symmetry.

-

Infrared (IR) Spectroscopy: Key vibrational bands are predicted to appear. A characteristic doublet around 3350-3450 cm⁻¹ would correspond to the N-H symmetric and asymmetric stretching of the primary amine. Strong C-O-C stretching from the diaryl ether bond should be visible around 1200-1250 cm⁻¹. Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region, and C-Cl stretching will be observed in the fingerprint region, typically below 850 cm⁻¹[6].

-

Mass Spectrometry (MS): The electron impact (EI) mass spectrum should show a prominent molecular ion (M⁺) peak at m/z 253. A key diagnostic feature will be the isotopic pattern: due to the presence of two chlorine atoms, there will be an (M+2)⁺ peak at m/z 255 with an intensity of approximately 65% of the M⁺ peak, and an (M+4)⁺ peak at m/z 257 with an intensity of about 10%[6].

Safety, Handling, and Storage

Safety information is extrapolated from GHS classifications for the analogous 3-chloro-4-(4-chlorophenoxy)aniline and other related chloroanilines. This compound should be handled with care as a substance with unknown toxicological properties.

-

GHS Hazard Classification (Predicted)[2]:

-

H302: Harmful if swallowed (Acute toxicity, oral).

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Protocols:

-

Always work in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors[4][8].

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile)[4].

-

Avoid dust formation during handling[4].

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area[8].

-

Keep away from oxidizing agents and incompatible materials.

-

Applications and Future Research Directions

While specific applications for this compound are not yet documented, its structural motifs are prevalent in pharmacologically active molecules and advanced materials.

-

Medicinal Chemistry: Substituted diaryl ethers are known scaffolds in drug discovery. The title compound serves as a valuable starting material for synthesizing novel derivatives for screening as potential antimalarial, antimicrobial, or kinase inhibitor agents[1].

-

Materials Science: Polyanilines and related polymers are used in the development of conductive materials, anti-corrosion coatings, and sensors. This aniline derivative could be explored as a monomer for creating new functional polymers with tailored properties.

Future research should focus on the empirical validation of the physical properties, optimization of the synthesis, and a thorough investigation into its biological activity and toxicological profile.

References

- Smolecule. (n.d.). Buy 3-Chloro-4-(4-chlorophenoxy)aniline | 24900-79-6.

- Ataman Kimya. (n.d.). 4-CHLOROANILINE.

- PubChem. (n.d.). 3-Chloro-4-(4-chlorophenoxy)aniline.

- Sigma-Aldrich. (n.d.). 3-Chloro-4-(4-chlorophenoxy)aniline 97%.

- GSRS. (n.d.). 3-CHLORO-4-(4-CHLOROPHENOXY)ANILINE.

- Chem-Supply. (n.d.). MSDS of 3-CHLORO-4-(4-CHLOROPHENOXY)ANILINE.

- National Institutes of Health (NIH). (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide.

- ChemicalBook. (n.d.). 3-CHLORO-4-(3-CHLOROPHENOXY)ANILINE synthesis.

- BenchChem. (n.d.). Technical Guide: Solubility of 3-Chloro-4-(isopentyloxy)aniline in Organic Solvents.

- Sigma-Aldrich. (2026). SAFETY DATA SHEET.

Sources

- 1. Buy 3-Chloro-4-(4-chlorophenoxy)aniline | 24900-79-6 [smolecule.com]

- 2. 3-Chloro-4-(4-chlorophenoxy)aniline | C12H9Cl2NO | CID 90644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. capotchem.cn [capotchem.cn]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-CHLORO-4-(3-CHLOROPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Safe Handling of 3-Chloro-4-(2-chlorophenoxy)aniline for Research and Development

This guide provides a detailed overview of the essential safety and handling protocols for 3-Chloro-4-(2-chlorophenoxy)aniline, a compound often utilized in advanced drug discovery and development. The following sections are designed to equip researchers, scientists, and laboratory professionals with the necessary knowledge to mitigate risks and ensure a safe working environment. The information is synthesized from authoritative safety data sheets of structurally related compounds and established principles of chemical hygiene.

Understanding the Hazard Profile

This compound is a substituted aniline, and as with many halogenated aromatic amines, it is prudent to handle it as a hazardous substance. While specific toxicological data for this exact molecule is not extensively published, data from analogous compounds such as 3-chloro-4-(4-chlorophenoxy)aniline and other chlorinated anilines indicate a profile of significant health hazards.[1][2][3]

The primary routes of exposure are inhalation, skin contact, and ingestion.[2][3][4] Absorption through the skin can be a significant route of exposure for aniline derivatives.

GHS Classification (Anticipated)

Based on data for structurally similar compounds, the Globally Harmonized System (GHS) classification for this compound is anticipated to include the following hazards.[2][3][5][6] It is imperative to consult the supplier-specific Safety Data Sheet (SDS) for the most accurate and up-to-date classification.

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 or 4 | H301/H302: Toxic or Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Exposure Control and Personal Protection

A multi-layered approach to exposure control is critical. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[4][7] This is essential to minimize the inhalation of any dust or vapors. Ensure that the fume hood has adequate airflow and is used correctly. Eyewash stations and safety showers must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to prevent direct contact with the chemical.[5][7][8]

| Protection Type | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles with side shields or a face shield.[1][7] | Protects against splashes and airborne particles. |

| Skin Protection | Nitrile or other chemically resistant gloves. A lab coat is mandatory.[7][9] | Prevents dermal absorption, which is a significant exposure route. |

| Respiratory Protection | An approved and certified respirator (e.g., N95 for particulates, or an air-purifying respirator with appropriate cartridges for organic vapors/acid gases) should be used if engineering controls are insufficient or during spill cleanup.[1][7] | Protects against inhalation of fine dust or vapors. |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is fundamental to laboratory safety.

Handling

-

Work Area: All manipulations of this compound should be conducted within a designated area, preferably a chemical fume hood, to contain any potential contamination.[4][10]

-

Hygiene: Avoid all personal contact, including inhalation.[8] Do not eat, drink, or smoke in the laboratory.[8][10] Wash hands thoroughly after handling the compound, even if gloves were worn.[8][11]

-

Dust Formation: Handle the solid material carefully to avoid the formation of dust.[1][5]

-

Clothing: Contaminated clothing should be removed immediately and laundered separately before reuse.[8]

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[4][5][7][10]

-

Incompatibilities: Store away from strong oxidizing agents and acids.[7]

-

Light Sensitivity: Some related compounds may be sensitive to light, so storage in a light-resistant container is recommended.[10]

Emergency Procedures: A Step-by-Step Guide

Prompt and correct response to an emergency situation can significantly mitigate harm.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4][11] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][4][7][11] |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7][8][11] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4][11] |

Accidental Release Measures

In the event of a spill, the following protocol should be initiated immediately.

Emergency Response Workflow for Spills

Caption: Workflow for a safe and systematic response to a chemical spill.

Spill Cleanup Protocol:

-

Evacuate and Alert: Immediately evacuate non-essential personnel from the spill area and alert others.[4]

-

Ventilate: Ensure the area is well-ventilated.[11]

-

Personal Protection: Wear appropriate PPE, including respiratory protection, gloves, and safety goggles.[1][4][8]

-

Containment: Prevent the spill from spreading and entering drains.[4][10][11]

-

Cleanup: For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[1][5][8]

-

Decontamination: Thoroughly clean the spill area and any contaminated equipment.[8]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire involving this compound.[1][11]

-

Hazards from Combustion: In case of a fire, hazardous combustion products may be released, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[1][5][11]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][10][11]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Disposal: Dispose of the material and its container at an approved hazardous waste collection point in accordance with local, regional, and national regulations.[5][8]

-

Environmental Precautions: Do not allow the chemical to enter drains, surface water, or ground water, as it is expected to be very toxic to aquatic life with long-lasting effects.[2][4][10][11]

Conclusion

The safe handling of this compound in a research and development setting is achievable through a comprehensive understanding of its potential hazards and the strict implementation of safety protocols. By prioritizing engineering controls, utilizing appropriate personal protective equipment, and adhering to the emergency procedures outlined in this guide, laboratory professionals can minimize their risk of exposure and maintain a safe working environment. Always consult the most current Safety Data Sheet provided by the supplier before handling this or any chemical.

References

- Apollo Scientific. (2022, May 18). Safety Data Sheet: 3-Chloro-4-(trifluoromethoxy)aniline.

- Carl ROTH. (2024, March 2). Safety Data Sheet: 3-Chloro-4-fluoroaniline.

- Sciencelab.com. (n.d.). Material Safety Data Sheet: 4-chloro aniline 98%.

- CDH Fine Chemical. (n.d.). Material Safety Data Sheet: 3-Chloro-4-Fluoro Aniline.

- Carl ROTH. (2025, March 10). Safety Data Sheet: 3-Chloroaniline.

- Capot Chemical Co., Ltd. (2019). MSDS of 3-CHLORO-4-(4-CHLOROPHENOXY)ANILINE.

- Loba Chemie. (n.d.). Material Safety Data Sheet: 3-chloro aniline 98%.

- Fisher Scientific. (2010, September 20). Safety Data Sheet: 3-Chloroaniline.

- Carl ROTH. (2025, March 31). Safety Data Sheet: 3-Chloro-4-fluoroaniline.

- Loba Chemie. (2016, May 18). 3-CHLOROANILINE FOR SYNTHESIS MSDS.

- PubChem. (n.d.). 3-Chloro-4-(4-chlorophenoxy)aniline.

- Fisher Scientific. (n.d.). Safety Data Sheet: 3-Chloro-2-methylaniline.

- Carl ROTH. (2025, March 31). Safety Data Sheet: 3-Chloroaniline.

- PubChem. (n.d.). 3-Chloro-4-fluoroaniline.

- A2B Chem. (n.d.). 3-Chloro-4-(4-fluorophenoxy)aniline.

Sources

- 1. capotchem.cn [capotchem.cn]

- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 3. lobachemie.com [lobachemie.com]

- 4. fishersci.com [fishersci.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. 3-Chloro-4-(4-chlorophenoxy)aniline | C12H9Cl2NO | CID 90644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. One moment, please... [oxfordlabfinechem.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. carlroth.com [carlroth.com]

- 10. carlroth.com [carlroth.com]

- 11. carlroth.com:443 [carlroth.com:443]

Methodological & Application

Application Note: A Validated Two-Step Synthesis of 3-Chloro-4-(2-chlorophenoxy)aniline from 2-Chlorophenol

Abstract: This document provides a comprehensive technical guide for the synthesis of 3-Chloro-4-(2-chlorophenoxy)aniline, a valuable substituted diaryl ether aniline intermediate for pharmaceutical and materials science research. The described methodology employs a robust and efficient two-step synthetic sequence starting from commercially available 2-chlorophenol and 1,2-dichloro-4-nitrobenzene. The initial step involves a copper-catalyzed Ullmann condensation to form the diaryl ether linkage, yielding the intermediate 2-chloro-1-(2-chlorophenoxy)-4-nitrobenzene. The subsequent step is a highly effective Bechamp reduction of the nitro group to the target aniline. This guide details the underlying reaction mechanisms, provides step-by-step, field-tested protocols, and outlines critical safety precautions, characterization methods, and data interpretation.

Introduction and Strategic Overview

Substituted diaryl ethers and anilines are privileged scaffolds in medicinal chemistry and advanced materials. The combination of these two functionalities into a single molecule, such as this compound, creates a versatile building block for constructing more complex molecular architectures. The synthetic challenge lies in selectively forming the C-O ether bond and managing the reactive amino group.

A direct coupling of 2-chlorophenol with 3-chloro-4-aminophenol is problematic due to the competing nucleophilicity of the amino and hydroxyl groups. Therefore, a more strategic two-step approach is employed. This strategy hinges on:

-

Protecting the Amine Functionality: The amine is masked as a nitro group, which is chemically inert under the conditions required for ether formation and also acts as a powerful electron-withdrawing group. This deactivates the ring toward unwanted side reactions and facilitates the key substitution reaction.

-

Formation of the Diaryl Ether Core: An Ullmann condensation is utilized to construct the diaryl ether linkage. This classic copper-catalyzed reaction is well-suited for coupling an aryl halide with a phenol.[1][2][3]

-

Deprotection (Reduction): The final step involves the selective reduction of the nitro group to the desired aniline, unmasking the amino functionality.

This pathway ensures high regioselectivity and provides a reliable route to the target compound in good overall yield.

Mechanistic Insights

Step 1: Ullmann Condensation for Diaryl Ether Synthesis

The Ullmann condensation is a cornerstone of C-O bond formation between aryl moieties.[2][3] The reaction is initiated by a base (potassium hydroxide), which deprotonates the 2-chlorophenol to form the more nucleophilic potassium 2-chlorophenoxide. The copper(I) catalyst is believed to coordinate with the phenoxide. The subsequent key step is the nucleophilic aromatic substitution on the electron-deficient 1,2-dichloro-4-nitrobenzene. The nitro group in the para position strongly activates the ring towards nucleophilic attack, facilitating the displacement of the chloride at the C4 position.[4][5] While the detailed mechanism is complex and can involve various copper oxidation states, a simplified representation involves the formation of the C-O bond with the elimination of potassium chloride.

Step 2: Bechamp Reduction of the Nitro Group

The reduction of the nitroaromatic intermediate to the corresponding aniline is achieved via the Bechamp reduction. This classic method uses elemental iron in a mildly acidic medium (acetic acid in an ethanol/water solvent system).[6][7] The iron metal acts as the reducing agent, becoming oxidized (to iron oxides) while donating electrons to the nitro group. The reaction proceeds through several intermediates (nitroso, hydroxylamine) before yielding the final amine. This method is highly effective, cost-efficient, and generally avoids the need for high-pressure hydrogenation equipment.[8]

Visualized Synthetic Pathway and Workflow

The overall synthetic strategy and the experimental workflow are depicted below.

Caption: Overall two-step synthetic pathway.

Caption: Step-by-step experimental workflow.

Detailed Experimental Protocols

Materials and Equipment

-

Reagents: 2-Chlorophenol (≥98%), 1,2-Dichloro-4-nitrobenzene (≥99%), Potassium hydroxide (KOH), Copper powder, Iron powder (fine mesh), Glacial acetic acid, Ethanol, Ethyl acetate, Hexanes, Sodium sulfate (anhydrous), Sodium bicarbonate.

-

Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, heating mantle, Buchner funnel, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F254), standard laboratory glassware.

Step 1: Synthesis of 2-Chloro-1-(2-chlorophenoxy)-4-nitrobenzene

-

Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add 2-chlorophenol (12.85 g, 100 mmol) and potassium hydroxide (6.73 g, 120 mmol).

-

Phenoxide Formation: Heat the mixture to 70-80 °C with vigorous stirring until the solids are completely dissolved, forming a homogenous solution of potassium 2-chlorophenoxide.

-

Addition of Reactants: To the hot mixture, add fine copper powder (0.32 g, 5 mmol) followed by molten 1,2-dichloro-4-nitrobenzene (19.2 g, 100 mmol). Safety Note: 1,2-dichloro-4-nitrobenzene is a solid at room temperature; it should be carefully melted in a warm water bath before addition.

-

Reaction: Increase the temperature to 110-120 °C and maintain vigorous stirring for 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 20% ethyl acetate/hexanes eluent), observing the consumption of the starting materials.

-

Work-up: After completion, allow the reaction mixture to cool to approximately 80 °C. Carefully add 100 mL of 1 M sodium hydroxide solution and stir for 20 minutes. A precipitate should form.

-

Isolation: Cool the mixture to room temperature and collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH ~7).

-

Purification: The crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure diaryl ether as a pale-yellow solid.[6] Dry the product under vacuum.

Step 2: Synthesis of this compound

-

Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, create a suspension of iron powder (16.75 g, 300 mmol) in a mixture of 150 mL of ethanol and 50 mL of water.

-

Addition of Reactants: To this suspension, add the purified 2-chloro-1-(2-chlorophenoxy)-4-nitrobenzene (28.4 g, 100 mmol) from Step 1, followed by glacial acetic acid (2.9 mL, 50 mmol).[6][7]

-

Reaction: Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring for 2-3 hours. The reaction is often exothermic initially. Monitor the disappearance of the nitro-intermediate by TLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid by adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is approximately 7-8.

-

Filtration: Filter the mixture through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethyl acetate (3 x 50 mL).

-

Extraction: Combine the filtrate and washes in a separatory funnel. The product will be in the organic layer. Wash the organic layer with brine (2 x 100 mL).

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography (using a gradient of ethyl acetate in hexanes) to afford this compound as a solid.[6][9]

Data Summary and Characterization

| Parameter | Step 1: Ullmann Condensation | Step 2: Bechamp Reduction |

| Limiting Reagent | 2-Chlorophenol / Dichloronitrobenzene | Nitro-intermediate from Step 1 |

| Key Reagents | KOH, Copper Powder | Iron Powder, Acetic Acid |

| Solvent | (Neat or high concentration) | Ethanol / Water |

| Temperature | 110-120 °C | ~85 °C (Reflux) |

| Reaction Time | 3-4 hours | 2-3 hours |

| Typical Yield | 85-95% | 80-94%[6] |

| Purity Analysis | TLC, HPLC, NMR | TLC, HPLC, NMR |

Characterization: The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

-

HPLC: High-performance liquid chromatography is the preferred method for quantitative purity analysis.[10][11] A reverse-phase C18 column with a water/acetonitrile gradient and UV detection at 254 nm is a suitable starting point.[11]

-

NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure by showing the expected proton and carbon signals and their respective couplings.

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.

Critical Safety Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

2-Chlorophenol: This compound is toxic, corrosive, and harmful if swallowed, inhaled, or absorbed through the skin.[12][13] Avoid all contact and use appropriate containment procedures.[14][15]

-

Nitroaromatics (1,2-Dichloro-4-nitrobenzene): These compounds are toxic and potential environmental hazards. Handle with care and avoid exposure.

-

Potassium Hydroxide (KOH): A strong caustic base. Avoid contact with skin and eyes.

-

Reaction Monitoring: The Ullmann condensation is conducted at high temperatures. Ensure stable heating and avoid overheating. The Bechamp reduction can be exothermic; ensure adequate cooling is available if needed.

-

Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations.

References

- Google Patents. (n.d.). Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.

- Google Patents. (n.d.). Method for synthesizing 3-chloro-4-methylaniline.

-

De La Fuente, M. C., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(6). Retrieved from [Link]

- Google Patents. (n.d.). Preparation method for 2,3-dichloro-4-hydroxyaniline.

-

Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. Retrieved from [Link]

-

ResearchGate. (n.d.). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Chlorophenol. Retrieved from [Link]

-